molecular formula C21H15NO2S B2385546 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 338954-43-1

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No.: B2385546
CAS No.: 338954-43-1
M. Wt: 345.42
InChI Key: ISVZKPJIJRWDDJ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a phenoxyaniline moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one typically involves the condensation of 4-phenoxyaniline with 2-benzothiophen-1(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature and pressure, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols

Scientific Research Applications

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-phenoxyanilino)methylene]-2-benzofuran-1(3H)-one: This compound is structurally similar but contains an oxygen atom in place of sulfur in the benzothiophene core.

    4-phenoxyaniline derivatives: These compounds share the phenoxyaniline moiety but differ in the rest of the structure.

Uniqueness

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one is unique due to the presence of both the benzothiophene core and the phenoxyaniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[(4-phenoxyphenyl)iminomethyl]-2-benzothiophen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHQMCXSPVYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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